molecular formula C22H22ClN5O5 B6000097 N-[(E)-N-(3-chlorophenyl)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide

N-[(E)-N-(3-chlorophenyl)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide

Cat. No.: B6000097
M. Wt: 471.9 g/mol
InChI Key: GBMVTHSXEHHQMR-UHFFFAOYSA-N
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Description

N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrimidinyl group, and a dimethoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)formamide: A simpler compound with a similar chlorophenyl group.

    N-(4-chlorophenyl)acetamide: Another related compound with a chlorophenyl group and an acetamide moiety.

Uniqueness

N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

N-[(E)-N-(3-chlorophenyl)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O5/c1-31-12-16-10-19(29)26-21(25-16)28-22(24-15-6-4-5-14(23)9-15)27-20(30)13-7-17(32-2)11-18(8-13)33-3/h4-11H,12H2,1-3H3,(H3,24,25,26,27,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMVTHSXEHHQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)NC(=N1)/N=C(\NC2=CC(=CC=C2)Cl)/NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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